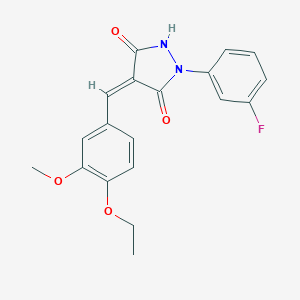![molecular formula C18H21BrFNO3 B283695 2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283695.png)
2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BFAE, and its molecular formula is C18H22BrFNO3. BFAE is a synthetic compound that is used in various scientific research applications, including biochemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of BFAE is not fully understood, but it is believed to interact with certain enzymes and proteins in the body. BFAE has been shown to inhibit the activity of certain enzymes, which can lead to changes in physiological processes.
Biochemical and Physiological Effects:
BFAE has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. BFAE has also been shown to affect the levels of certain neurotransmitters in the brain, which can lead to changes in behavior and mood.
実験室実験の利点と制限
One of the main advantages of using BFAE in lab experiments is its high purity and stability. BFAE is a synthetic compound that can be easily synthesized in large quantities, making it ideal for use in various research applications. However, one of the limitations of using BFAE is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on BFAE. One area of research is to further investigate the mechanism of action of BFAE and its interaction with enzymes and proteins in the body. Another area of research is to study the potential therapeutic applications of BFAE in various diseases and conditions. Additionally, further research is needed to better understand the potential toxicity of BFAE and its effects on the environment.
合成法
The synthesis of BFAE involves a multi-step process that starts with the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base. This reaction produces 3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, which is then reacted with 2-aminoethanol to produce BFAE. The final product is obtained after purification and isolation.
科学的研究の応用
BFAE has been extensively studied for its potential applications in various scientific research areas. One of the primary applications of BFAE is in the field of biochemistry, where it is used to study the mechanism of action of various enzymes and proteins. BFAE has also been used in pharmacology research to study the effects of certain drugs on the human body.
特性
分子式 |
C18H21BrFNO3 |
|---|---|
分子量 |
398.3 g/mol |
IUPAC名 |
2-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]ethanol |
InChI |
InChI=1S/C18H21BrFNO3/c1-2-23-17-10-13(11-21-7-8-22)9-15(19)18(17)24-12-14-5-3-4-6-16(14)20/h3-6,9-10,21-22H,2,7-8,11-12H2,1H3 |
InChIキー |
HEMDHSOQZHMZGO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CC=CC=C2F |
正規SMILES |
CCOC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-1-benzyl-4-methyl-2,6-dioxo-5-[[[4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]amino]methylidene]pyridine-3-carbonitrile](/img/structure/B283613.png)
![N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide](/img/structure/B283614.png)
![(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283615.png)
![(5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283616.png)
![(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile](/img/structure/B283617.png)
![N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide](/img/structure/B283620.png)
![(5Z)-5-[(4-fluoroanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283623.png)
![4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B283624.png)
![(5Z)-5-[[4-(2-hydroxyethylsulfonyl)anilino]methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283625.png)
![(5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283626.png)
![1-(2-bromophenyl)-3-[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]urea](/img/structure/B283628.png)
![5-[3-methoxy-4-(2-thienylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283632.png)
![4-[4-(Benzyloxy)-3-methoxybenzylidene]-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B283633.png)
